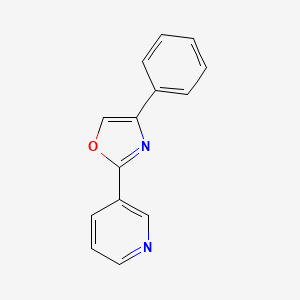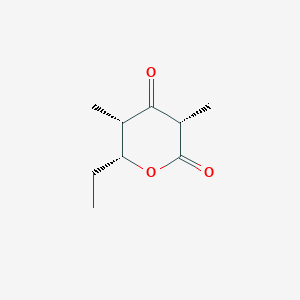
Ethyl 5-(tributylstannyl)penta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(tributylstannyl)penta-2,4-dienoate is an organotin compound characterized by the presence of a tributylstannyl group attached to a penta-2,4-dienoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tributylstannyl)penta-2,4-dienoate typically involves the reaction of (Z)-3-(tributylstannyl)-2-propenal with ethyl 2-(triphenylphosphoranylidene)acetate in anhydrous dichloromethane under a nitrogen atmosphere . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by flash silica gel column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring anhydrous conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(tributylstannyl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Substitution: The stannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tributylstannyl compounds.
Substitution: Halogenation reactions often employ reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include stannic derivatives.
Substitution: Depending on the substituent, products can range from halogenated dienoates to more complex organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(tributylstannyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It finds applications in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of Ethyl 5-(tributylstannyl)penta-2,4-dienoate involves its reactivity towards various electrophiles and nucleophiles. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-phenylpenta-2,4-dienoate
- Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate
Comparison: Ethyl 5-(tributylstannyl)penta-2,4-dienoate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to its phenyl and phenylsulfonyl analogs. This makes it particularly useful in organometallic chemistry and as a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
186895-64-7 |
|---|---|
Molekularformel |
C19H36O2Sn |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
ethyl 5-tributylstannylpenta-2,4-dienoate |
InChI |
InChI=1S/C7H9O2.3C4H9.Sn/c1-3-5-6-7(8)9-4-2;3*1-3-4-2;/h1,3,5-6H,4H2,2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
KMTHOKRNALYMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


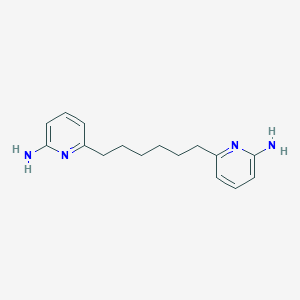
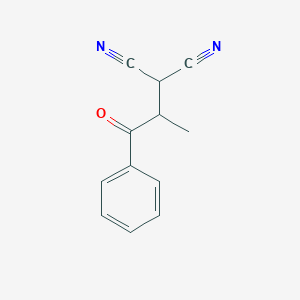
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
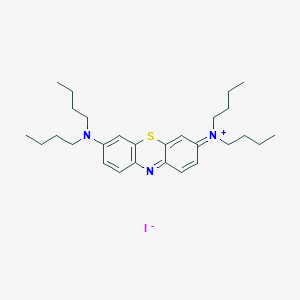
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)

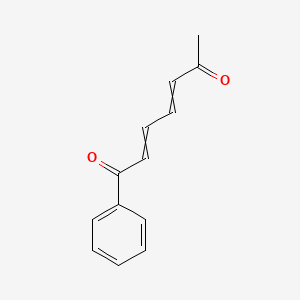
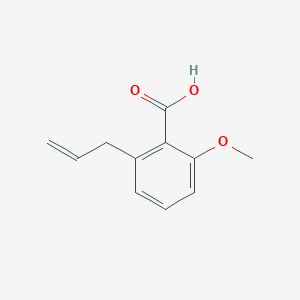
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
